![molecular formula C16H18ClN B3071748 2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride CAS No. 101292-59-5](/img/structure/B3071748.png)
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride
説明
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride, also known as 2-biphenyl-4-ylpyrrolidine hydrochloride, is a chemical compound that is commonly used in the synthesis and research of a variety of compounds. It is a versatile compound and can be used for a variety of applications, including the synthesis of pharmaceuticals, biological studies, and laboratory experiments.
科学的研究の応用
Synthesis and Structural Analysis
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride and its derivatives are synthesized through various chemical reactions and analyzed using spectroscopic and crystallographic methods. For instance, novel biphenyl ester derivatives, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylates, were synthesized and characterized by single-crystal X-ray diffraction, revealing a closely packed crystal structure facilitated by the biphenyl moiety. These compounds displayed significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, highlighting their potential in pharmaceutical applications (Kwong et al., 2017).
Ligand Design and Metal Complex Formation
Compounds containing the pyrrolidine ring, such as (2-chloroethyl)pyrrolidine hydrochloride, have been utilized in designing hybrid ligands for metal complex formation. These ligands, when reacted with palladium(II) and mercury(II), form complexes that have been characterized by NMR spectroscopy and X-ray crystallography, demonstrating the ligating strength of the pyrrolidine N. This research opens up avenues for the development of novel organometallic compounds with potential applications in catalysis and materials science (Singh et al., 2003).
Pharmacological Characterization
Derivatives of this compound have been evaluated for various pharmacological activities. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was characterized as a high-affinity antagonist selective for κ-opioid receptors, indicating its potential in treating conditions like depression and addiction disorders (Grimwood et al., 2011).
Catalysis and Chemical Transformations
Pyrrolidine derivatives, including those related to this compound, have been employed as catalysts in various chemical transformations. For example, 4-(Pyrrolidin-1-yl)pyridine-catalyzed reactions have been used for deconjugative esterification, demonstrating the utility of these compounds in synthetic organic chemistry (Sano et al., 2006).
Anti-Cancer and Anti-Inflammatory Activities
Compounds structurally related to this compound have been synthesized and assessed for their anti-cancer and anti-inflammatory activities. For example, 4-(pyrrolidine-2,5‑dione‑1-yl)phenol exhibited notable anti-inflammatory activity and showed significant inhibition against breast cancer cell lines, underscoring the potential of these compounds in medicinal chemistry and drug discovery (Zulfiqar et al., 2021).
作用機序
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
生化学分析
Biochemical Properties
2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in nucleotide biosynthesis, thereby affecting DNA replication and repair processes . The compound’s interaction with proteins such as DNA polymerases and reverse transcriptases suggests its potential use in antiviral and anticancer therapies . These interactions are primarily characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition of their activity.
Cellular Effects
The effects of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound inhibits DNA polymerases by binding to their active sites, preventing nucleotide incorporation and DNA synthesis . It also affects gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may occur, including organ damage and metabolic disturbances. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity.
Metabolic Pathways
2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound inhibits enzymes involved in nucleotide biosynthesis, affecting the production of nucleotides and nucleic acids . This inhibition can lead to changes in cellular metabolism and energy production, impacting overall cell function.
Transport and Distribution
The transport and distribution of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride affects its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and regulatory proteins, or to the mitochondria, where it affects energy production and metabolism.
特性
IUPAC Name |
2-(4-phenylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16;/h1-3,5-6,8-11,16-17H,4,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZMEGYNJGCFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



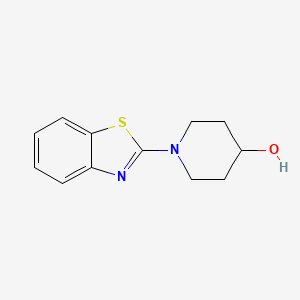

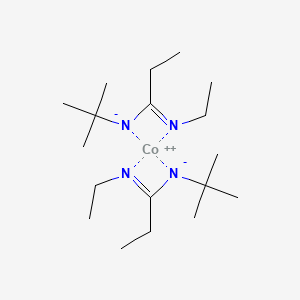
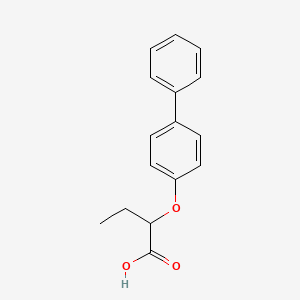
![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
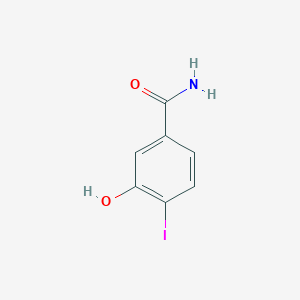
![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

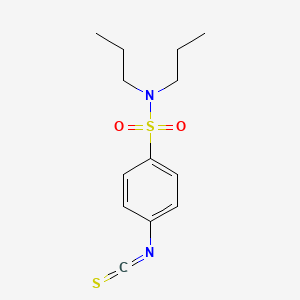
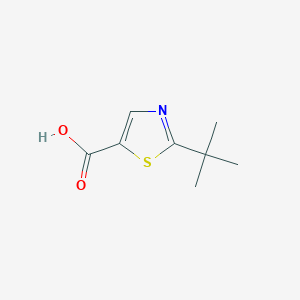

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)